molecular formula C8H14N2O4 B1424941 Methyl 4-oxo-4-(2-propionylhydrazino)butanoate CAS No. 1255147-06-8

Methyl 4-oxo-4-(2-propionylhydrazino)butanoate

Cat. No. B1424941
M. Wt: 202.21 g/mol
InChI Key: IEUZFBBWYZDDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-4-(2-propionylhydrazino)butanoate, also known as MPPH, is a chemical compound that has generated a significant amount of interest in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C8H14N2O4 .


Molecular Structure Analysis

The molecular structure of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate is represented by the formula C8H14N2O4 . The average mass of the molecule is 202.208 Da .

Scientific Research Applications

Synthesis and Bioactive Compound Development

  • Synthesis of Biologically Active Compounds : Methyl 4-oxo-4-(2-propionylhydrazino)butanoate derivatives are synthesized for developing biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).

Antimicrobial Activity

  • Antimicrobial Properties : Certain derivatives of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate exhibit antimicrobial activity against various bacteria and fungi, highlighting its potential in medicinal chemistry (Sarvaiya, Gulati, & Patel, 2019).

Corrosion Inhibition

  • Corrosion Inhibition in Coatings : Amine and transition metal complexes with derivatives of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate are used as corrosion inhibitors in waterborne coatings, offering long-term protection and weld seam rust control (Braig, 1998).

Spectroscopic Investigations

  • Spectroscopic Studies for Molecular Characterization : Spectroscopic techniques are employed to investigate the structure and electronic properties of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate derivatives, contributing to understanding their chemical behavior and potential applications in nonlinear optical materials (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

Optical Gating in Nanofluidic Devices

  • Optical Gating of Synthetic Ion Channels : Derivatives of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate are used for optical gating in nanofluidic devices, demonstrating potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Biodiesel Research

  • Study of Autoignition in Biodiesel : Methyl butanoate, a related compound, is studied for its role in the autoignition chemistry of biodiesel, contributing to a better understanding of fuel performance and emissions (Jiao, Zhang, & Dibble, 2015).

Cancer Treatment

  • Potential in Cancer Treatment : Derivatives of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate are explored for their anti-tumor properties, particularly against breast carcinoma (Miles et al., 1958).

Food Mutagen Research

  • Study of Food Mutagens : Research on derivatives of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate contributes to understanding the formation of potentially mutagenic compounds in preserved foods (Jolivette, Kende, & Anders, 1998).

properties

IUPAC Name

methyl 4-oxo-4-(2-propanoylhydrazinyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-3-6(11)9-10-7(12)4-5-8(13)14-2/h3-5H2,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUZFBBWYZDDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-4-(2-propionylhydrazino)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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